3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde
Overview
Description
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is a heterocyclic compound with the molecular formula C₁₂H₇Cl₂NO₂. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyrrole ring, along with two aldehyde groups at positions 2 and 4 . It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde typically involves the reaction of 3,5-dichloro-1-phenylpyrrole with formylating agents under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where the starting material is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxylic acid.
Reduction: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1-phenylpyrrole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,5-Dichloro-1H-pyrrole-2,4-dicarbaldehyde: Similar structure but without the phenyl group, affecting its overall reactivity and applications.
Uniqueness
3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde is unique due to the combination of its structural features, including the phenyl group, chlorine atoms, and aldehyde groups. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-1-phenylpyrrole-2,4-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-11-9(6-16)12(14)15(10(11)7-17)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGNFOWIHNHIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=C2Cl)C=O)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214472 | |
Record name | 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497058-01-2 | |
Record name | 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497058-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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